2-Iodoethyl 2-methylprop-2-enoate
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Overview
Description
2-Iodoethyl 2-methylprop-2-enoate, also known as 2-Propenoic acid, 2-methyl-, 2-iodoethyl ester, is a chemical compound with the molecular formula C₆H₉IO₂ and a molecular weight of 240.039 g/mol . This compound is characterized by the presence of an iodoethyl group attached to a methylprop-2-enoate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodoethyl 2-methylprop-2-enoate typically involves the esterification of 2-iodoethanol with methacrylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the methylprop-2-enoate moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Polymerization: The compound can undergo radical polymerization to form polymers with applications in coatings and adhesives.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used in addition reactions.
Radical Initiators: Peroxides and azo compounds are used to initiate polymerization reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-hydroxyethyl 2-methylprop-2-enoate or 2-aminoethyl 2-methylprop-2-enoate can be formed.
Addition Products: Halogenated derivatives or hydrogenated products can result from addition reactions.
Polymers: Polymers with varying properties can be synthesized through radical polymerization.
Scientific Research Applications
2-Iodoethyl 2-methylprop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodoethyl 2-methylprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, facilitating substitution reactions. The double bond in the methylprop-2-enoate moiety allows for addition reactions, leading to the formation of various derivatives . The compound’s ability to undergo polymerization is due to the presence of the vinyl group, which can form radicals and propagate the polymer chain .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl 2-methylprop-2-enoate: Similar structure but with a bromine atom instead of iodine.
2-Chloroethyl 2-methylprop-2-enoate: Similar structure but with a chlorine atom instead of iodine.
2-Hydroxyethyl 2-methylprop-2-enoate: Similar structure but with a hydroxyl group instead of iodine.
Uniqueness
2-Iodoethyl 2-methylprop-2-enoate is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromo and chloro counterparts. The iodine atom also imparts different physical and chemical properties, such as higher molecular weight and different solubility characteristics .
Properties
CAS No. |
35531-61-4 |
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Molecular Formula |
C6H9IO2 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
2-iodoethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H9IO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 |
InChI Key |
NGNRCNRFDSLQGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCI |
Origin of Product |
United States |
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